5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Amination and Carboxamide Formation: The amino group and carboxamide functionality can be introduced through standard organic synthesis techniques such as amination and amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the triazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive triazoles.
Industry: Possible applications in materials science and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
Fluorophenyl Triazoles: Compounds with similar fluorophenyl substitutions.
Carboxamide Triazoles: Triazoles with carboxamide functionality.
Uniqueness
The uniqueness of 5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which may confer unique biological or chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C15H11F2N5O |
---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H11F2N5O/c16-9-5-7-10(8-6-9)22-14(18)13(20-21-22)15(23)19-12-4-2-1-3-11(12)17/h1-8H,18H2,(H,19,23) |
InChI Key |
SDFPTNIPRLLCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N)F |
Origin of Product |
United States |
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